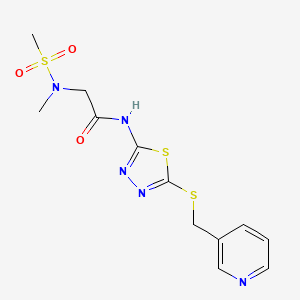

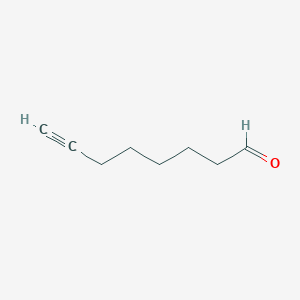

![molecular formula C16H16ClNO2S B2360897 2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide CAS No. 339108-25-7](/img/structure/B2360897.png)

2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Reactions

Sulfinyl Trichloroacetamides in Stereoselective Overman Rearrangements : Sulfinyl trichloroacetamides, related to the compound , have been used in highly stereoselective Overman rearrangements, leading to amido 2-sulfinyl butadiene derivatives with chemo- and diastereoselectivity. These derivatives undergo Diels-Alder cycloadditions with N-phenylmaleimide, showing remarkable stereocontrol by the sulfoxide moiety (Colomer et al., 2012).

Thermal Degradation Studies : Research on 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) and related compounds has revealed insights into their thermal degradation. These studies have important implications for forensic and clinical analysis, especially considering the potential formation of diphenylmethanol and 1,1,2,2-tetraphenylethane during gas chromatography-mass spectrometry (GC-MS) analysis (Dowling et al., 2017).

Electrochemical Reduction Studies : Research on the electrochemical reduction of similar compounds, like 2-chloro-N-phenylacetamides, at carbon and silver cathodes, has shed light on the reduction mechanisms involving radical and carbanion intermediates. This is relevant for understanding the chemical behavior of related sulfinylacetamide compounds (Pasciak et al., 2014).

Biological Studies and Potential Applications

Cancer Cell Treatment Studies : A study explored the use of a related compound, 2-(benzhydryl sulfinyl)-N-sec-butylacetamide, isolated from figs, in enhancing the efficacy of trastuzumab in treating ovarian cancer cells. This research demonstrates the potential therapeutic applications of sulfinylacetamide derivatives in cancer treatment (Ali et al., 2023).

Anticonvulsant Activity of Derivatives : Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, which are structurally related, have shown anticonvulsant activities. This suggests the potential of similar compounds in treating convulsive disorders (Soyer et al., 2004).

Antimicrobial Activities : Research on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, including compounds like N-phenylacetamide, has revealed their potential as antimicrobial agents. This highlights the scope of sulfinylacetamide derivatives in antimicrobial applications (Darwish et al., 2014).

Repellent Activity Against Mosquitoes : Certain aromatic amides, including N,N-diethyl-2-phenylacetamide derivatives, have been synthesized and tested for their repellent activities against Aedes aegypti mosquitoes. This suggests the potential use of similar compounds in vector control (Garud et al., 2011).

作用機序

Target of Action

Compounds with similar structures have been known to interact with various receptors and transporters .

Mode of Action

Based on its structural similarity to other sulfinyl compounds, it’s plausible that it may act as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on reaction conditions .

Biochemical Pathways

Sodium sulfinates, which share structural similarities with this compound, have been known to participate in s–s, n–s, and c–s bond-forming reactions, leading to the synthesis of various organosulfur compounds .

Pharmacokinetics

Similar compounds have been known to exhibit varying degrees of bioavailability, depending on their chemical structure and the physiological conditions under which they are administered .

Result of Action

特性

IUPAC Name |

2-[(2-chlorophenyl)methylsulfinyl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-18(14-8-3-2-4-9-14)16(19)12-21(20)11-13-7-5-6-10-15(13)17/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYYSJCTCULPMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CS(=O)CC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-4-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2360816.png)

![5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2360820.png)

![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2360822.png)

![Methyl 2-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2360824.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2360826.png)

![4-chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B2360831.png)

![6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2360832.png)